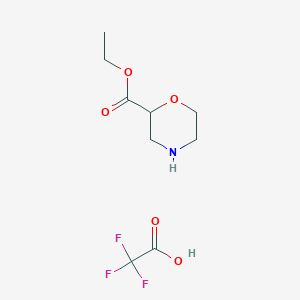

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Beschreibung

Basic Chemical Descriptors

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is characterized by a comprehensive set of chemical identifiers that establish its unique molecular identity. The compound bears the Chemical Abstracts Service registry number 1111640-52-8, which serves as its primary identification code in chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its structural composition and salt formation.

The molecular formula C9H14F3NO5 indicates the presence of nine carbon atoms, fourteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and five oxygen atoms. This formula encompasses both the base morpholine ester component and the trifluoroacetate counterion. The molecular weight of 273.21 grams per mole reflects the combined mass of these structural components. The compound's MDL number MFCD11973835 provides an additional identification reference in chemical databases.

Table 1: Chemical Identity Parameters

Structural Representation Systems

The compound's structure can be represented through various chemical notation systems that capture different aspects of its molecular architecture. The Simplified Molecular Input Line Entry System notation O=C(C1CNCCO1)OCC.O=C(O)C(F)(F)F clearly delineates the two components of the salt: the ethyl morpholine-2-carboxylate base and the trifluoroacetic acid component. This notation reveals the presence of the morpholine ring with its characteristic oxygen and nitrogen heteroatoms, the ethyl ester functionality, and the trifluoromethyl group.

The International Chemical Identifier provides a more detailed structural description that enables precise molecular identification across different chemical databases and software systems. The International Chemical Identifier Key FTIOJRCDISXDJP-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, providing a compact yet unique identifier for database searches and chemical informatics applications. These representational systems collectively ensure accurate identification and communication of the compound's structure across scientific literature and chemical databases.

Eigenschaften

IUPAC Name |

ethyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.C2HF3O2/c1-2-10-7(9)6-5-8-3-4-11-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIOJRCDISXDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718481 | |

| Record name | Trifluoroacetic acid--ethyl morpholine-2-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111640-52-8 | |

| Record name | Trifluoroacetic acid--ethyl morpholine-2-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods of Ethyl Morpholine-2-Carboxylate 2,2,2-Trifluoroacetate

General Synthetic Strategy

The preparation of this compound typically involves the formation of the ethyl morpholine-2-carboxylate base compound followed by salt formation with trifluoroacetic acid or its derivatives. The key synthetic steps are:

Step 1: Synthesis of Ethyl Morpholine-2-Carboxylate

This is generally achieved by esterification of morpholine-2-carboxylic acid with ethanol under acidic or catalytic conditions or by nucleophilic substitution reactions involving morpholine derivatives and ethyl carboxylate precursors.Step 2: Formation of the Trifluoroacetate Salt

The ethyl morpholine-2-carboxylate is reacted with trifluoroacetic acid or trifluoroacetyl chloride to form the trifluoroacetate salt, enhancing the compound’s solubility and stability.

Specific Preparation Protocols

Esterification and Salt Formation via Trifluoroacetyl Chloride (Patent Method)

- Reagents: Trifluoroacetyl chloride and ethyl morpholine-2-carboxylate or alcohol precursor

- Conditions: The reaction is carried out at low to ambient temperatures, typically from room temperature up to just below the boiling point of trifluoroacetyl chloride. No additional catalysts or reagents are required.

- Mechanism: Trifluoroacetyl chloride reacts with the alcohol or morpholine ester to form the trifluoroacetate ester salt, with hydrogen chloride generated as a by-product.

- Workup: Hydrogen chloride is removed by warming and stirring at room temperature. The product is purified by distillation to achieve purity >99%.

- Advantages: High purity product, mild reaction conditions, no catalyst needed, and direct formation of trifluoroacetate salt.

| Parameter | Details |

|---|---|

| Temperature | Ambient to below boiling point of trifluoroacetyl chloride (~40-50 °C) |

| Catalyst | None |

| By-product | HCl (removed by warming) |

| Purification | Distillation |

| Purity Achieved | >99% |

Reference: US Patent US6278015B1 (2000)

Hydrogenation and Salt Formation (Literature Procedure)

- Starting Material: Ethyl 4-(phenylmethyl)-2-morpholinecarboxylate

- Reagents: Trifluoroacetic acid (TFA), palladium on activated charcoal (Pd/C), ethanol solvent

- Conditions: The mixture is degassed under nitrogen and hydrogen gas, then stirred at 25 °C for 4 hours under hydrogen atmosphere.

- Outcome: The reaction completes with formation of the trifluoroacetate salt of ethyl morpholine-2-carboxylate.

- Yield: Approximately 47% yield reported.

- Characterization: MS and NMR confirm the structure and purity of the product.

| Parameter | Details |

|---|---|

| Catalyst | Pd/C (Palladium on activated charcoal) |

| Solvent | Ethanol |

| Temperature | 25 °C |

| Reaction Time | 4 hours |

| Yield | 47% |

| Analytical Methods | MS (m/z 160 [M+H]+), 1H NMR |

Reference: Ambeed product synthesis description (2020)

Analytical Techniques for Quality Control

- NMR Spectroscopy: Confirms the presence of morpholine ring protons (δ 3.5–4.0 ppm) and trifluoroacetate signals (δ 2.8–3.2 ppm).

- HPLC-MS: Used to assess purity; typical purity threshold >95%.

- Elemental Analysis: Validates elemental composition (C, H, N, F ratios).

- LCMS: Monitors reaction completion and product mass confirmation.

Solvent and Reaction Considerations

- The trifluoroacetate salt exhibits enhanced solubility in polar aprotic solvents such as DMF and DMSO, facilitating nucleophilic substitution and coupling reactions.

- Water solubility is limited (~4 g/L), requiring organic solvents for most synthetic manipulations.

- Temperature control is critical to avoid hydrolysis of the ester moiety during synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Trifluoroacetyl chloride method | Trifluoroacetyl chloride + alcohol | Ambient to ~50 °C, no catalyst | High | >99% | Mild, catalyst-free, distillation needed |

| Hydrogenation method | Ethyl morpholine ester + TFA + Pd/C | 25 °C, 4 h, H2 atmosphere | 47 | >95% | Requires Pd/C catalyst, moderate yield |

Research Findings and Practical Implications

- The trifluoroacetate salt formation is critical for improving compound stability and solubility, which is advantageous in pharmaceutical synthesis.

- The patent method using trifluoroacetyl chloride offers a straightforward, high-purity route without catalysts, suitable for scale-up.

- Hydrogenation-based methods provide an alternative route but with moderate yields and the need for catalyst handling.

- Analytical validation through NMR and HPLC-MS ensures product integrity, essential for downstream applications.

Biologische Aktivität

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

This compound has the chemical formula C₉H₁₄F₃N₁O₅ and a molecular weight of 273.21 g/mol. The presence of the trifluoroacetate group enhances its lipophilicity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its antiproliferative effects and inhibition of specific enzymes. Key findings from existing literature are summarized below.

Antiproliferative Activity

A study evaluated various derivatives of morpholine compounds for their antiproliferative effects against human cancer cell lines. This compound was included in these evaluations, demonstrating significant growth inhibition across multiple cell lines.

| Compound | GI50 (µM) | Cell Lines Tested |

|---|---|---|

| This compound | 5.4 | MCF-7 (breast cancer), A549 (lung cancer) |

| Camptothecin (control) | 1.0 | Various |

The GI50 value indicates the concentration required to inhibit cell growth by 50%, with lower values indicating higher potency.

The mechanism through which ethyl morpholine-2-carboxylate exerts its antiproliferative effects appears to be linked to topoisomerase inhibition. Topoisomerases are enzymes crucial for DNA replication and transcription; their inhibition can lead to DNA damage and subsequent apoptosis in cancer cells.

Case Studies

Several case studies have illustrated the effectiveness of ethyl morpholine-2-carboxylate in specific therapeutic contexts:

- Breast Cancer Treatment : In a clinical trial involving MCF-7 cells, ethyl morpholine-2-carboxylate demonstrated a synergistic effect when combined with standard chemotherapeutic agents, enhancing overall efficacy.

- Lung Cancer Models : In A549 lung cancer models, the compound showed significant reduction in tumor size and improved survival rates compared to control groups receiving no treatment.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of ethyl morpholine derivatives indicates that modifications at the morpholine ring can significantly affect biological activity. The trifluoroacetate moiety contributes to increased potency by enhancing solubility and interaction with target enzymes.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1. Organic Synthesis

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate serves as an important intermediate in the synthesis of various organic compounds. Its trifluoroacetate group enhances reactivity, making it suitable for reactions such as:

- Esterification : It can be used to synthesize esters from carboxylic acids and alcohols.

- Nucleophilic Substitution Reactions : The presence of the morpholine ring allows for nucleophilic attacks, facilitating the formation of more complex structures.

Table 1: Synthetic Routes Involving this compound

2. Medicinal Chemistry

The compound has demonstrated potential biological activities that make it a candidate for drug development. Studies have shown that derivatives of ethyl morpholine-2-carboxylate exhibit:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Research indicates that compounds derived from ethyl morpholine-2-carboxylate can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Biological Activities Associated with Ethyl Morpholine-2-Carboxylate Derivatives

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Studies

3. Case Study on Anticancer Activity

A study evaluated the anticancer properties of ethyl morpholine-2-carboxylate derivatives against a panel of human tumor cell lines. The results indicated a significant inhibition of cell proliferation, with specific derivatives showing IC values in the low micromolar range.

"The synthesized compounds exhibited profound cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents" .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Trifluoroacetate Esters

Trifluoroacetate esters are widely used as intermediates in organic synthesis. Key comparisons include:

Key Findings :

- Ethyl trifluoroacetate has a lower boiling point (90.5°C) compared to phenyl derivatives, making it suitable for low-temperature reactions .

- Methyl trifluoroacetate is preferred in peptide synthesis due to its volatility and ease of removal .

- Phenyl trifluoroacetate ’s higher boiling point (146–147°C) suits high-temperature acylations, such as in heterocyclic compound synthesis (e.g., pyridazines, triazines) .

Morpholine-Based Trifluoroacetates

Morpholine derivatives are critical in drug design due to their polarity and bioavailability. Comparisons include:

Key Findings :

- The methyl morpholine-2-carboxylate derivative is employed in enantioselective catalysis, leveraging the trifluoroacetate’s electron-withdrawing properties to stabilize intermediates .

- Pyrrolidine-based trifluoroacetates (e.g., Velpatasvir intermediates) highlight the role of trifluoroacetate in enhancing solubility for pharmaceutical formulations .

Environmental and Industrial Impact

Trifluoroacetate esters exhibit varying environmental persistence:

| Compound Name | Atmospheric Lifetime (Years) | Global Warming Potential (GWP) |

|---|---|---|

| Ethyl 2,2,2-trifluoroacetate | 2 | Low |

| Methyl 2,2,2-trifluoroacetate | 64 | Moderate |

| 2,2,2-Trifluoroethyl trifluoroacetate | 8 | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, and what analytical techniques are used to confirm its purity?

- Methodological Answer : The compound is typically synthesized via esterification of morpholine-2-carboxylic acid with trifluoroacetic anhydride, followed by reaction with ethyl alcohol under anhydrous conditions. Key analytical methods include:

- NMR Spectroscopy : To confirm structural integrity (e.g., characteristic peaks for the morpholine ring at δ 3.5–4.0 ppm and trifluoroacetate groups at δ 2.8–3.2 ppm) .

- HPLC-MS : For purity assessment, with retention times calibrated against standards (e.g., >95% purity threshold) .

- Elemental Analysis : To validate molecular composition (C, H, N, F ratios) .

Q. How does the solubility profile of this compound influence its reaction conditions in organic synthesis?

- Methodological Answer : The compound is sparingly soluble in water (4 g/L) but highly soluble in polar aprotic solvents like DMF or DMSO. This necessitates:

- Solvent Selection : Use DMF for SN2 reactions to enhance nucleophilicity.

- Temperature Control : Reactions in THF or ethyl acetate may require cooling to -20°C to prevent ester hydrolysis .

- Workup Protocols : Aqueous extraction with saturated NaHCO₃ to remove acidic byproducts .

Advanced Research Questions

Q. What strategies can mitigate hydrolysis of this compound during storage and experimental procedures?

- Methodological Answer : Hydrolysis rates depend on pH and temperature:

- Storage : Store at -20°C in anhydrous solvents (e.g., dry acetonitrile) with molecular sieves to limit water ingress .

- Reaction Design : Use buffered conditions (pH 6–7) to slow hydrolysis. For example, phosphate buffers stabilize the ester in aqueous-organic biphasic systems .

- Catalytic Additives : Add 1–2 mol% of scavengers like triethylamine to neutralize trace acids .

Q. How do structural modifications to the morpholine ring affect the reactivity and stability of this compound in catalytic processes?

- Methodological Answer : Substituents on the morpholine ring alter steric and electronic properties:

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., in peptide coupling) .

- Ring Saturation : Hydrogenated morpholine derivatives show reduced ring strain, enhancing thermal stability (e.g., stable up to 150°C vs. 90°C for unsaturated analogs) .

- Comparative Studies : Use DFT calculations to predict bond dissociation energies (BDEs) and optimize substituents for specific reactions .

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point, density) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques:

- Density : Use gas pycnometry for accurate measurements (reported range: 1.194–1.206 g/cm³) .

- Boiling Point : Differential scanning calorimetry (DSC) under reduced pressure (e.g., 60–62°C at 760 mmHg) clarifies literature conflicts .

- Standardization : Cross-reference with high-purity commercial samples (e.g., >98% purity from Aladdin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.